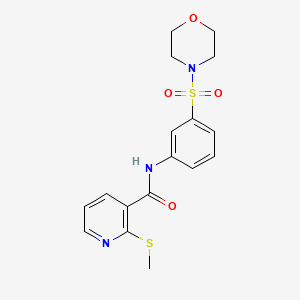![molecular formula C11H12ClN5O2 B13362825 (S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B13362825.png)
(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a hydroxypyrrolidine moiety, which can enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The chlorination of the pyrazolo[1,5-a]pyrimidine core can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The hydroxypyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable hydroxypyrrolidine derivative reacts with the chlorinated pyrazolo[1,5-a]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core or the pyrrolidine moiety.
Substitution: The chlorine atom in the pyrazolo[1,5-a]pyrimidine core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties can be explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxypyrrolidine moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Hydroxypyrrolidine derivatives: Compounds with this moiety can have enhanced pharmacological properties.
Uniqueness
(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide is unique due to the combination of the pyrazolo[1,5-a]pyrimidine core and the hydroxypyrrolidine moiety. This combination can result in a compound with distinct biological activities and pharmacological properties, making it a valuable candidate for further research and development.
特性
分子式 |
C11H12ClN5O2 |
|---|---|
分子量 |
281.70 g/mol |
IUPAC名 |
(3S)-N-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H12ClN5O2/c12-9-2-4-17-10(15-9)8(5-13-17)14-11(19)16-3-1-7(18)6-16/h2,4-5,7,18H,1,3,6H2,(H,14,19)/t7-/m0/s1 |
InChIキー |
AZOOJAPLQWPPEU-ZETCQYMHSA-N |
異性体SMILES |
C1CN(C[C@H]1O)C(=O)NC2=C3N=C(C=CN3N=C2)Cl |
正規SMILES |
C1CN(CC1O)C(=O)NC2=C3N=C(C=CN3N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)
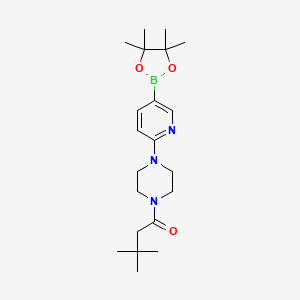
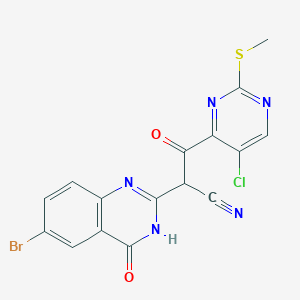
![Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362773.png)
![Ethyl 3-amino-5-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13362775.png)
![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)

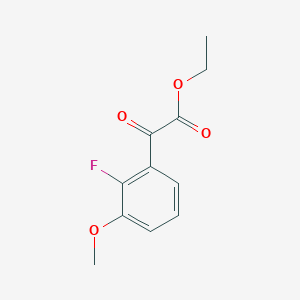
![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
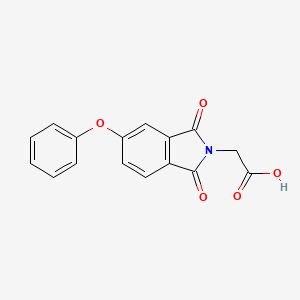
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)
